molecular formula C35H27NO9S B1178119 Validamycin H CAS No. 130812-69-0

Validamycin H

Cat. No. B1178119
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Validamycin H is a natural product found in Streptomyces hygroscopicus with data available.

Scientific Research Applications

Inhibition of Fungal Growth and Mycotoxin Production

Validamycin has demonstrated effectiveness in controlling Fusarium head blight caused by Fusarium graminearum. It inhibits the synthesis of deoxynivalenol (DON), a mycotoxin, by decreasing trehalase activity and the production of glucose and pyruvate, precursors of DON biosynthesis. Validamycin also induces resistance in wheat against F. graminearum, enhancing control of Fusarium head blight and reducing DON contamination in grains (Li et al., 2019).

Biosynthesis and Metabolic Pathways

Research on the biosynthesis of validamycin A by Streptomyces hygroscopicus var. limoneus identified specific intermediates in its biosynthetic pathway. This insight aids in understanding the molecular processes behind the formation of validamycin A, contributing to the development of more efficient production methods (Dong et al., 2001).

Effects on Insect Pests

Validamycin treatment significantly inhibits glycometabolism and chitin synthesis in the common cutworm, Spodoptera litura, a notable agricultural pest. It impacts the insect's growth and development, making it a potential candidate for controlling this pest (Yu et al., 2021).

Molecular Mechanisms in Insects

A study exploring the effects of validamycin on Diaphorina citri revealed changes in gene expression related to chitin metabolism, cuticle synthesis, and insecticide detoxification. This provides insights into the molecular mechanisms of validamycin's action on insects, presenting potential targets for pest control (Yu et al., 2020).

Environmental Safety and Agricultural Use

Validamycin's environmental safety was assessed, focusing on its effects on bacterial and fungal biomass in soil. This research is crucial for understanding the ecological impact of widespread agricultural use of validamycin (Qian et al., 2007).

properties

IUPAC Name

2-[[6-[2,3-dihydroxy-6-(hydroxymethyl)-4-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO18/c28-3-7-1-9(14(32)18(36)13(7)31)27-10-2-8(4-29)24(21(39)15(10)33)45-26-23(41)20(38)17(35)12(44-26)6-42-25-22(40)19(37)16(34)11(5-30)43-25/h1,8-41H,2-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQHOQRBXQDUST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30926921
Record name 2,3-Dihydroxy-6-(hydroxymethyl)-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl 6-O-hexopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30926921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

659.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[6-[2,3-Dihydroxy-6-(hydroxymethyl)-4-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

CAS RN

12650-72-5, 130812-69-0
Record name Validamycin F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012650725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Validamycin H
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130812690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydroxy-6-(hydroxymethyl)-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl 6-O-hexopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30926921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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